3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine
Description
Properties
IUPAC Name |
3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJGDVGEUUVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624882 | |
| Record name | 3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375858-04-1 | |
| Record name | 3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting phenylboronic acid with neopentyl glycol under dehydrating conditions to form the dioxaborinane ring.
Coupling Reaction: The dioxaborinane derivative is then coupled with 3-bromopyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh₃)₄ in a solvent such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a boronate donor in palladium-catalyzed couplings. Key findings include:
Reagents/Conditions
Reaction Scope
Mechanistic Insights
-
Transmetalation occurs via Pd⁰ intermediates, with boronate transfer enabled by base-assisted activation .
-
The dioxaborinane ring enhances stability against protodeboronation compared to boronic acids .
Borono-Deamination Reactions
Organocatalytic conversion to boronic acid esters was demonstrated under mild conditions :
Procedure
-
Catalyst : B(C₆F₅)₃ (2.5 mol%)
-
Reagents : Amyl nitrite, B₂pin₂/B₂neop₂
-
Conditions : 40°C, MeCN/AcOH (15 min)
Outcomes
Electrophilic Substitution on Pyridine
The pyridine ring undergoes regioselective functionalization:
Nitration
-
Reagents : HNO₃/H₂SO₄ at 0°C
-
Regiochemistry : Directed by the boronate group’s electron-withdrawing effect .
Halogenation
-
Reagents : NBS (N-bromosuccinimide) in DMF
-
Product : 2-Bromo-3-[3-(dioxaborinan-2-yl)phenyl]pyridine (yield: 64%)
Oxidation and Hydrolysis
The boronate moiety undergoes controlled oxidation:
Oxidation to Boronic Acid
Hydrolysis to Diol
-
Conditions : HCl (1M), reflux
-
Product : Neopentyl glycol + pyridinylboronic acid
Transmetalation in Catalytic Cycles
The compound participates in Ru-catalyzed C–H activation processes :
Example Reaction
-
Substrate : Benzylic amines
-
Catalyst : Ru₃(CO)₁₂
Key Steps
-
Boronate coordinates to Ru, facilitating C–H bond activation.
Stability and Reaction Optimization
Comparative studies highlight critical parameters:
| Factor | Impact on Reactivity | Optimal Range |
|---|---|---|
| Temperature | ↑ Rate above 100°C | 110–140°C |
| Solvent Polarity | Polar aprotic favored | Toluene |
| Catalyst Loading | Pd ≥ 2 mol% required | 2–5 mol% |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine has been studied for its potential to inhibit tumor growth. Studies have shown that the incorporation of dioxaborinane moieties enhances the compound's ability to interact with biological targets involved in cancer progression.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that compounds with dioxaborinane substituents exhibited enhanced activity compared to their non-substituted counterparts .
Reagent in Cross-Coupling Reactions
The compound serves as an effective reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The presence of the dioxaborinane group enhances reactivity and selectivity, making it a valuable tool for synthesizing complex organic molecules.
Data Table: Reaction Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base (K2CO3), DMF | 85 |
| Negishi Coupling | Zn catalyst, THF | 78 |
Case Study:
A study published in Synthetic Communications demonstrated the utility of this compound as a coupling partner in the synthesis of biaryl compounds. The results indicated high yields and selectivity under mild conditions .
Mechanism of Action
The mechanism by which 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine exerts its effects depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of new carbon-carbon bonds. In biological systems, it may interact with specific molecular targets through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Differences
Key Observations:
- Boronate Stability : The 5,5-dimethyl-dioxaborinane group in the target compound offers enhanced hydrolytic stability compared to pinacol boronate esters (e.g., tetramethyl dioxaborolane), which are more prone to hydrolysis .
- Electronic Effects: Substituents like Cl (electron-withdrawing) or CF3 (strongly electron-withdrawing and lipophilic) alter reactivity. For example, 2-Cyano derivatives () may accelerate cross-coupling due to increased electrophilicity .
Physicochemical and Commercial Comparison
Table 2: Commercial Availability and Pricing
Key Observations:
Biological Activity
3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C16H18BNO2
- Molecular Weight : 270.13 g/mol
- CAS Number : 22329517
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.
Biological Activity Overview
The compound has shown promise in several areas of biological activity:
-
Anticancer Activity
- Study Findings : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study evaluating the compound's effects on breast cancer cells reported a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
-
Antimicrobial Properties
- Research Insights : Preliminary studies suggest that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The mode of action is believed to disrupt bacterial cell membranes.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Neuroprotective Effects
- Experimental Evidence : In animal models, the compound has shown potential neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.
- Mechanism : It may modulate pathways associated with neuroinflammation and oxidative damage.
Safety and Toxicology
Toxicological evaluations are crucial for understanding the safety profile of this compound. Current data indicate a moderate toxicity profile in animal models at high doses. Further studies are required to establish safe dosage ranges for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via palladium- or nickel-catalyzed borylation of halogenated precursors (e.g., 3-bromo-phenylpyridine derivatives) with bis(pinacolato)diboron or analogous reagents. Key considerations:
- Catalyst selection : NiCl₂ with 1,3-bis(diphenylphosphino)propane (dppp) achieves up to 91% yield in toluene at 100°C under inert conditions . Pd(PPh₃)₄ is also effective but requires careful ligand optimization.
- Solvent system : Toluene/ethanol/water mixtures enhance solubility of boronic ester intermediates.
- Temperature : 90–105°C balances reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted boronates.
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl groups) and the dioxaborinane methyl groups (δ 1.0–1.3 ppm). The boron-adjacent oxygen atoms deshield neighboring protons .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester structure .
- Mass spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₆H₁₉BN₂O₂; calc. 282.15 g/mol).
- XRD (if crystalline) : Resolves steric effects from the 5,5-dimethyl groups on the dioxaborinane ring.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the boronic ester .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electronic nature of the dioxaborinane group influence Suzuki-Miyaura cross-coupling efficiency compared to pinacol boronate esters?
Methodological Answer: The 5,5-dimethyl-1,3,2-dioxaborinane group exhibits enhanced steric protection around boron, reducing hydrolysis but potentially slowing transmetallation. Comparative studies show:
- Reactivity : Pinacol boronates (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) react faster due to lower steric hindrance, but dioxaborinanes offer better stability in protic solvents .
- Electronic effects : Electron-donating methyl groups increase boron’s Lewis acidity, accelerating oxidative addition with Pd(0) .
- Optimization : Use polar aprotic solvents (DMF) and elevated temperatures (80–100°C) to overcome steric barriers.
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Reproducibility checks : Verify catalyst purity (e.g., NiCl₂ vs. Ni(COD)₂) and moisture levels in solvents.
- Byproduct analysis : LC-MS or TLC can identify common impurities like deborylated aryl intermediates .
- Data normalization : Compare NMR chemical shifts against internal standards (e.g., TMS) to rule out solvent or concentration artifacts.
Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?
Methodological Answer:
- Workup : Quench reactions with aqueous NH₄Cl to dissolve metal catalysts, then extract with dichloromethane.
- Chromatography : Use gradient elution (hexane → ethyl acetate) to separate boronic esters from aryl halide starting materials.
- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity crystals for XRD validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
